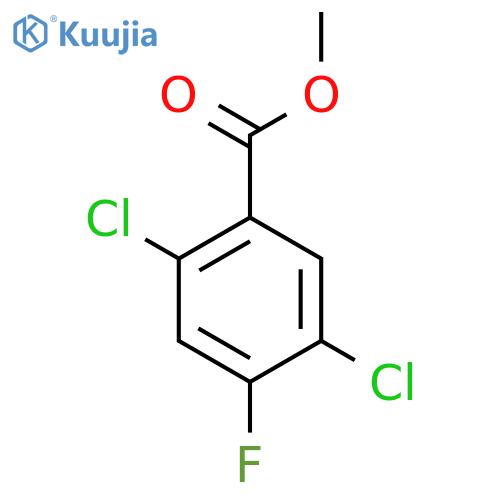Cas no 1505682-84-7 (Methyl 2,5-dichloro-4-fluorobenzoate)

1505682-84-7 structure
商品名:Methyl 2,5-dichloro-4-fluorobenzoate
CAS番号:1505682-84-7
MF:C8H5Cl2FO2
メガワット:223.028504133224
CID:4951197
Methyl 2,5-dichloro-4-fluorobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2,5-dichloro-4-fluorobenzoate
-
- インチ: 1S/C8H5Cl2FO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3
- InChIKey: HOVDHSGQRFGTEL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C(=O)OC)Cl)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 201
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 3.1
Methyl 2,5-dichloro-4-fluorobenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015013372-250mg |
Methyl 2,5-dichloro-4-fluorobenzoate |
1505682-84-7 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
| Alichem | A015013372-500mg |
Methyl 2,5-dichloro-4-fluorobenzoate |
1505682-84-7 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
| Alichem | A015013372-1g |
Methyl 2,5-dichloro-4-fluorobenzoate |
1505682-84-7 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Methyl 2,5-dichloro-4-fluorobenzoate 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
2. Synthesis of core–shell ZSM-5@meso-SAPO-34 composite and its application in methanol to aromaticsZhong-Xiang Jiang,Yue Yu,Chong-Shuai Sun,Yu-Jia Wang RSC Adv., 2015,5, 55825-55831
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
1505682-84-7 (Methyl 2,5-dichloro-4-fluorobenzoate) 関連製品
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
